molecular formula C11H17N3O B1611896 N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine CAS No. 886851-30-5

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine

Cat. No.: B1611896
CAS No.: 886851-30-5
M. Wt: 207.27 g/mol
InChI Key: CULRQHZBTPUFEB-UHFFFAOYSA-N
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Description

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine is an organic compound with the molecular formula C11H17N3O and a molecular weight of 207.28 g/mol . It is a derivative of pyridine and morpholine, featuring a methylamine group attached to the pyridine ring. This compound is known for its applications in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine typically involves the reaction of 6-morpholin-4-ylpyridine with formaldehyde and methylamine under controlled conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of methylamine attacks the electrophilic carbon of formaldehyde, forming an intermediate that subsequently reacts with 6-morpholin-4-ylpyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of urease enzymes, thereby reducing the hydrolysis of urea to ammonia . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(6-morpholin-4-ylpyridin-2-yl)methyl]amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methylamine group on the pyridine ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-methyl-1-(6-morpholin-4-ylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-12-9-10-3-2-4-11(13-10)14-5-7-15-8-6-14/h2-4,12H,5-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULRQHZBTPUFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594501
Record name N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-30-5
Record name N-Methyl-1-[6-(morpholin-4-yl)pyridin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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